molecular formula C17H10O B14267994 6H-Benzo[a]fluoren-6-one CAS No. 138840-16-1

6H-Benzo[a]fluoren-6-one

Cat. No.: B14267994
CAS No.: 138840-16-1
M. Wt: 230.26 g/mol
InChI Key: CJSSJQVANUQFSY-UHFFFAOYSA-N
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Description

6H-Benzo[a]fluoren-6-one is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₀O. It is a derivative of fluorene with an additional benzene ring fused to its structure. This compound is known for its mutagenic and potentially carcinogenic properties, making it a subject of interest in environmental and health-related studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Benzo[a]fluoren-6-one typically involves the cyclization of biphenyl-2-carboxylic acid. A common method includes the use of potassium peroxydisulfate and silver nitrate as catalysts in an acetonitrile-water mixture. The reaction is carried out at 50°C for 27 hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6H-Benzo[a]fluoren-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to hydrofluorenes.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, hydrofluorenes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6H-Benzo[a]fluoren-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Benzo[a]fluoren-6-one involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This leads to the formation of reactive metabolites that can bind to DNA, forming adducts that may result in mutagenesis and carcinogenesis . The compound’s effects are primarily mediated through these DNA interactions, which can disrupt normal cellular processes and lead to cancer development.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar mutagenic and carcinogenic properties.

    Fluorene: The parent compound of 6H-Benzo[a]fluoren-6-one, with a simpler structure and less pronounced biological activity.

    Chrysene: A polycyclic aromatic hydrocarbon with a similar structure and biological effects.

Uniqueness

This compound is unique due to its specific structure, which includes an additional benzene ring fused to the fluorene core. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis.

Properties

CAS No.

138840-16-1

Molecular Formula

C17H10O

Molecular Weight

230.26 g/mol

IUPAC Name

benzo[a]fluoren-6-one

InChI

InChI=1S/C17H10O/c18-16-10-12-6-1-3-7-13(12)15-9-11-5-2-4-8-14(11)17(15)16/h1-10H

InChI Key

CJSSJQVANUQFSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C4C=CC=CC4=CC(=O)C3=C2C=C1

Origin of Product

United States

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